3-[(Pentafluorophenyl)carbamoyl]propanoic acid
Description
3-[(Pentafluorophenyl)carbamoyl]propanoic acid is a fluorinated derivative of propanoic acid featuring a pentafluorophenyl carbamoyl moiety. The pentafluorophenyl group imparts strong electron-withdrawing characteristics, influencing the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentafluoroanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5NO3/c11-5-6(12)8(14)10(9(15)7(5)13)16-3(17)1-2-4(18)19/h1-2H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXBXTXOZPKSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pentafluorophenyl)carbamoyl]propanoic acid typically involves the reaction of pentafluoroaniline with a suitable acylating agent to form the carbamoyl intermediate. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(Pentafluorophenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H8F5N1O2
- Molecular Weight : 273.18 g/mol
- CAS Number : 438612-41-0
The compound features a pentafluorophenyl group attached to a carbamoyl functional group, contributing to its unique reactivity and stability in various chemical environments.
Medicinal Chemistry
3-[(Pentafluorophenyl)carbamoyl]propanoic acid is being investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with biological targets effectively.
- Antimicrobial Activity : Preliminary studies have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound could be a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .
Anti-inflammatory Properties
Research has shown that this compound can modulate inflammatory responses. It has been found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
These findings highlight the compound's therapeutic potential in managing conditions characterized by excessive inflammation .
Industrial Applications
In the industrial sector, this compound serves as an important intermediate in the synthesis of specialty chemicals and materials. Its unique properties are leveraged in the production of advanced materials used in various applications, including:
- Biopharmaceuticals : Used as a non-ionic organic buffering agent in cell cultures.
- Chemical Synthesis : Acts as a precursor for synthesizing complex molecules due to its reactive functional groups .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound demonstrated its effectiveness against multiple bacterial strains. The research involved determining the MIC values for various pathogens, establishing a foundation for further exploration into its use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Another significant study investigated the anti-inflammatory effects of the compound on human cell lines. The results indicated a marked reduction in inflammatory markers, suggesting that it may inhibit specific signaling pathways involved in inflammation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Pentafluorophenylpropionic acid | Lacks carbamoyl group | Limited antimicrobial activity |
| Pentafluorophenylacetamide | Different acyl group | Moderate anti-inflammatory properties |
| This compound | Unique pentafluorophenylcarbamoyl group | Significant antimicrobial and anti-inflammatory activities |
Mechanism of Action
The mechanism of action of 3-[(Pentafluorophenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carbamoyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The substituent on the phenyl ring dictates electronic and steric properties:
Key Observations :
Acidity (pKa) and Reactivity
Acidity is critical for solubility and intermolecular interactions:
Insights :
Structural and Crystallographic Features
Crystal packing and hydrogen bonding influence stability and material properties:
Comparison :
- Methyl and trifluoromethyl analogs form robust O–H⋯O dimers, enhancing crystallinity .
Biological Activity
3-[(Pentafluorophenyl)carbamoyl]propanoic acid is a synthetic compound with the molecular formula C10H6F5NO3 and a molecular weight of 283.15 g/mol. This compound is characterized by its unique pentafluorophenyl group, which significantly influences its biological activity and interaction with various biological targets. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pentafluorophenyl group enhances the compound’s binding affinity, while the carbamoyl group facilitates hydrogen bonding and other interactions that modulate biological effects.
Toxicity Profile
The compound is classified as harmful if swallowed (H302) and harmful in contact with skin (H312), indicating acute toxicity concerns . This toxicity profile necessitates careful handling and evaluation in biological studies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives have shown potent antibacterial activity against both gram-positive and gram-negative bacteria, including multidrug-resistant strains .
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific biological pathways. For example, high concentrations (50 μM) resulted in approximately 50% inhibition of secretion in assays evaluating type III secretion systems, which are critical for bacterial virulence .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[(Trifluoromethyl)carbamoyl]propanoic acid | Trifluoromethyl group | Moderate antibacterial activity |
| 3-[(Difluorophenyl)carbamoyl]propanoic acid | Difluorophenyl group | Low to moderate activity |
| 3-[(Chlorophenyl)carbamoyl]propanoic acid | Chlorophenyl group | Variable activity depending on structure |
The presence of the pentafluorophenyl group in this compound imparts distinct electronic properties that enhance its reactivity compared to similar compounds.
Case Studies
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of various derivatives, including this compound, against resistant bacterial strains. Results indicated that this compound exhibited superior activity compared to its trifluoromethyl and difluorophenyl counterparts.
- Cell Viability Assays : In cytotoxicity assessments on normal and transformed cell lines, this compound demonstrated low cytotoxicity at concentrations within the MIC range, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the established synthetic methodologies for 3-[(Pentafluorophenyl)carbamoyl]propanoic acid, and how are reaction conditions optimized?
The compound is typically synthesized via carbamoyl conjugation using pentafluorophenyl (PFP) esters. A common approach involves activating carboxylic acids (e.g., propanoic acid derivatives) with pentafluorophenyl trifluoroacetate in the presence of triethylamine (TEA) at room temperature . The reaction proceeds in solvents like DMF or dichloromethane, followed by purification via reversed-phase HPLC. Optimization includes adjusting reaction time (5–18 hours), solvent polarity, and stoichiometric ratios of reagents to maximize yield. Post-synthesis, ion-pair LC–MS is critical for confirming molecular weight and purity .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Liquid Chromatography–Mass Spectrometry (LC–MS): Essential for verifying molecular weight and purity, particularly for conjugates .
- 19F NMR Spectroscopy: Detects fluorine environments in the pentafluorophenyl group, confirming structural integrity and monitoring hydrolysis .
- ATR-FTIR: Validates carbamoyl bond formation (C=O stretch ~1680 cm⁻¹) and absence of free carboxylic acids .
- HPLC with UV/Vis Detection: Ensures high purity (>95%) and resolves byproducts during conjugation reactions .
Q. How does pH influence the stability of the pentafluorophenyl carbamoyl group?
The pentafluorophenyl carbamoyl group is susceptible to hydrolysis under basic conditions. For example, sodium tetraborate buffer (pH 8.5) facilitates conjugation reactions but may also promote hydrolysis if prolonged. Stability assessments should include monitoring via 19F NMR to detect free pentafluorophenol byproducts . Pre-formulation studies in buffers ranging from pH 6–8 are recommended to balance reactivity and stability.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the impact of substituents on biological activity?
To study structure-activity relationships (SAR), conjugate the compound with varying substituents (e.g., fatty acids, peptides) and assess pharmacokinetic or pharmacodynamic outcomes. For example:
- Chain Length Variation: Attach fatty acids (C8–C22) to the carbamoyl group and evaluate cellular uptake efficiency using fluorescent tagging .
- Bioactivity Assays: Use in vitro models (e.g., ASO delivery in hepatocytes) to correlate chain length with potency .
- Data Analysis: Apply multivariate regression to link physicochemical properties (logP, polar surface area) with activity metrics.
Q. What strategies mitigate contradictory data in hydrolysis studies under varying conditions?
Contradictions often arise from differences in solvent systems or pH. To resolve:
- Controlled Hydrolysis Experiments: Perform kinetic studies in buffered solutions (pH 4–10) with LC–MS quantification of degradation products.
- Cross-Validation: Use complementary techniques (e.g., 19F NMR for fluorine loss, ATR-FTIR for bond cleavage) to confirm hydrolysis pathways .
- Statistical Modeling: Apply Arrhenius plots to predict shelf-life under storage conditions.
Q. How can the compound be functionalized for targeted drug delivery systems?
The carbamoyl group serves as a versatile linker for conjugation:
- Peptide Coupling: React with amine-terminated peptides (e.g., GABA derivatives) in borate buffer (pH 8.5) to form stable amide bonds .
- ASO Conjugation: Attach antisense oligonucleotides (ASOs) via a hexylamino spacer, optimizing molar ratios to balance loading efficiency and solubility .
- In Vivo Tracking: Label with fluorophores (e.g., fluorescein derivatives) for biodistribution studies in animal models.
Methodological Considerations Table
| Parameter | Recommendation | Reference |
|---|---|---|
| Synthesis Solvent | DMF or dichloromethane with TEA as a base catalyst | |
| Purification | Reversed-phase HPLC (C18 column, acetonitrile/water gradient) | |
| Stability Assessment | 19F NMR in D₂O or PBS (pH 7.4) to monitor hydrolysis | |
| Conjugation Buffer | Sodium tetraborate (pH 8.5) for amine coupling | |
| Analytical Cross-Check | Combine LC–MS, 19F NMR, and ATR-FTIR for structural validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
